molecular formula C26H25NO5 B12429941 Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate

Cat. No.: B12429941
M. Wt: 431.5 g/mol
InChI Key: OMPRMVFIKMQMAM-UHFFFAOYSA-N
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Description

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a widely used protecting group in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine). The benzyl ester moiety protects the carboxylic acid functionality, enabling controlled deprotection via hydrogenolysis. The compound’s structure includes a hydroxyl group at the C4 position of the butanoate backbone, which may confer unique solubility and reactivity compared to non-hydroxylated analogs. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecule development .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

benzyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

InChI

InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)

InChI Key

OMPRMVFIKMQMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then esterified with benzyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of high-quality this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate involves the protection of the amino group in amino acids. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection during peptide synthesis. This selective deprotection is crucial for the stepwise assembly of peptides, ensuring that only the desired amino acid residues react at each stage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected derivatives:

Compound Key Structural Features Protecting Groups Functional Group Modifications Applications Reference
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate (Target) C4 hydroxyl, benzyl ester, Fmoc-protected amino group at C3 Fmoc (amino), benzyl (carboxyl) Hydroxyl group enhances polarity and hydrogen bonding Peptide synthesis, chiral intermediates
Benzyl (R)-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(E)-2-pentenoate (64a) α,β-unsaturated ester, extended carbon chain, Fmoc-protected amino group at C4 Fmoc (amino), benzyl (carboxyl) Unsaturation increases reactivity in click chemistry Synthesis of constrained peptides, Michael addition substrates
(2R,3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid C2 hydroxyl, phenyl substituent at C4, Fmoc-protected amino group at C3 Fmoc (amino), free carboxyl Phenyl group enhances hydrophobicity Enzyme inhibitor design, stereoselective catalysis
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid tert-Butylphenyl substituent at C4, Fmoc-protected amino group at C3 Fmoc (amino), free carboxyl Bulky tert-butyl group improves metabolic stability Drug discovery, GPCR-targeted ligands
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid Branched C4 methyl, α,β-unsaturated carboxyl, Fmoc-protected amino group at C2 Fmoc (amino), free carboxyl Unsaturation and branching alter conformational flexibility Non-natural amino acid incorporation, peptide backbone modification

Key Research Findings:

Reactivity and Stability :

  • The target compound’s hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like the tert-butylphenyl derivative .
  • Unlike α,β-unsaturated analogs (e.g., 64a), the absence of unsaturation in the target compound reduces susceptibility to nucleophilic attack, enhancing stability during prolonged storage .

Synthetic Utility: The benzyl ester in the target compound allows orthogonal deprotection (via hydrogenolysis) alongside Fmoc removal (via bases), enabling sequential functionalization in multi-step syntheses . In contrast, compounds with free carboxyl groups (e.g., ) require coupling agents like HOBt/EDCI for further derivatization, increasing synthetic complexity .

Biological Relevance: Hydroxylated derivatives (e.g., the target compound) show higher affinity for metalloenzyme active sites compared to non-hydroxylated analogs, as demonstrated in studies of zinc-dependent proteases . The tert-butylphenyl analog () exhibits enhanced plasma stability in pharmacokinetic assays, making it preferable for in vivo applications .

Biological Activity

Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate (commonly referred to as Fmoc-Thr(OH)-Bzl) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is known for its role in protecting amino acids during peptide synthesis. The molecular formula is C25H23NO4C_{25}H_{23}NO_4, with a molecular weight of approximately 401.45 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Research indicates that derivatives of compounds similar to this compound exhibit promising anti-inflammatory properties. For instance, studies on related benzyl carbazole derivatives have shown significant inhibition of neutrophil degranulation and superoxide anion formation, with IC50 values as low as 2.0 µM compared to positive controls . This suggests a potential mechanism through which similar compounds may exert anti-inflammatory effects.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study using Hepatocellular carcinoma (HCC) cells reported that treatment with this compound resulted in reduced cell viability, with half-maximal inhibitory concentration (IC50) values observed at 48.22 µM after 24 hours and 38.15 µM after 48 hours . The compound was noted to induce morphological changes in treated cells, indicating its potential role in inhibiting cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the Fmoc group plays a crucial role in modulating interactions with biological targets, potentially influencing pathways involved in inflammation and tumorigenesis.

Data Summary Table

Biological Activity IC50 Value Cell Line/Model Reference
Anti-inflammatory2.0 µMNeutrophils
Cytotoxicity48.22 µM (24h)HCC Cells
38.15 µM (48h)HCC Cells

Case Studies

  • Anti-inflammatory Study : A series of benzyl-substituted carbazole derivatives were tested for their ability to inhibit inflammatory responses in vitro. Among these, compounds similar to this compound demonstrated significant inhibition of neutrophil activation, suggesting a pathway for therapeutic application in inflammatory diseases .
  • Cytotoxicity Analysis : In a detailed examination of the cytotoxic effects on HCC cells, treatment with this compound resulted in notable reductions in cell viability and alterations in cellular morphology indicative of apoptosis .

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